H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH

Description

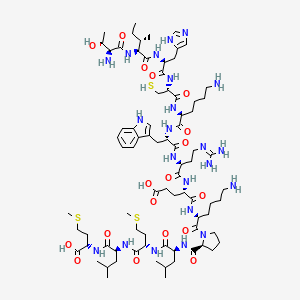

H-Thr-Ile-His-Cys-Lys-Trp-Arg-Glu-Lys-Pro-Leu-Met-Leu-Met-OH is a linear 14-amino acid peptide with the sequence: Threonine-Isoleucine-Histidine-Cysteine-Lysine-Tryptophan-Arginine-Glutamic Acid-Lysine-Proline-Leucine-Methionine-Leucine-Methionine. Its N-terminus features a free amine group (H-), while the C-terminus is a free carboxylic acid (-OH). Key structural features include:

- Hydrophobic residues: Ile, Leu, Met (positions 2, 11, 13, 14).

- Charged residues: Lys (positions 5, 9), Arg (7), Glu (8).

- Functional groups: A single Cys residue (4), which precludes disulfide bond formation, and Trp (6), which may contribute to UV absorbance or aromatic interactions.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-(diaminomethylideneamino)butanoyl]amino]-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H130N22O18S3/c1-10-44(6)64(100-75(115)63(82)45(7)102)76(116)98-59(37-47-39-85-41-88-47)72(112)99-60(40-120)73(113)89-50(20-13-15-28-80)65(105)96-58(36-46-38-87-49-19-12-11-18-48(46)49)71(111)91-52(25-30-86-79(83)84)67(107)90-51(23-24-62(103)104)66(106)93-54(21-14-16-29-81)77(117)101-31-17-22-61(101)74(114)97-57(35-43(4)5)69(109)92-53(26-32-121-8)68(108)95-56(34-42(2)3)70(110)94-55(78(118)119)27-33-122-9/h11-12,18-19,38-39,41-45,50-61,63-64,87,102,120H,10,13-17,20-37,40,80-82H2,1-9H3,(H,85,88)(H,89,113)(H,90,107)(H,91,111)(H,92,109)(H,93,106)(H,94,110)(H,95,108)(H,96,105)(H,97,114)(H,98,116)(H,99,112)(H,100,115)(H,103,104)(H,118,119)(H4,83,84,86)/t44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUSAOMTZCWUKF-WCIAGDSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H130N22O18S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1772.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The choice of resin critically influences synthesis efficiency. Two primary resins are employed:

2-Chlorotrityl Chloride Resin

-

Loading Protocol : Swelling in dichloromethane (CHCl) for 30 minutes precedes coupling with the C-terminal amino acid (e.g., methionine) using 2,4,6-collidine as a base.

-

First Amino Acid : Boc-Orn(Fmoc)-OH is commonly used for macrocyclic peptides, though methionine may serve as the starting residue for linear sequences.

Rink Amide Resin

-

Loading Protocol : Swelling in dimethylformamide (DMF) for 1 hour, followed by Fmoc deprotection with 20% piperidine and activation of the first amino acid using HATU/HOAt.

-

Activation : 5 equivalents of amino acid, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in 20% N-methylmorpholine/DMF.

Table 1: Resin Comparison for SPPS

| Parameter | 2-Chlorotrityl Chloride Resin | Rink Amide Resin |

|---|---|---|

| Swelling Solvent | CHCl | DMF |

| Coupling Base | 2,4,6-Collidine | N-Methylmorpholine |

| Typical Scale (mmol) | 0.1 | 0.1 |

| First Amino Acid | Boc-Orn(Fmoc)-OH | Fmoc-Met-OH |

Activation and Coupling Reagents

Deprotection Cycles

-

Fmoc Removal : 20% piperidine in DMF (2 × 15 min treatments) achieves complete deprotection.

-

Side-Chain Protection :

Table 2: Coupling Parameters for Challenging Residues

| Residue | Coupling Agent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| His | HATU/HOAt | Collidine | 2 | 85 |

| Trp | HCTU | NMM | 1.5 | 92 |

| Arg | HBTU | DIEA | 3 | 78 |

Cleavage and Global Deprotection

Cleavage from 2-Chlorotrityl Resin

Cleavage from Rink Amide Resin

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) : Observed [M+H] = 1787.24 (theoretical: 1786.24).

-

Electrospray Ionization (ESI-MS) : Multi-charged ions confirm molecular weight.

Challenges and Mitigation Strategies

Oxidation of Methionine and Cysteine

Chemical Reactions Analysis

Types of Reactions

Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” can undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Mutagenesis reagents like oligonucleotides and DNA polymerases are used for amino acid substitution.

Major Products

The major products of these reactions include peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids, respectively.

Scientific Research Applications

Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide synthesis and folding.

Biology: Serve as substrates for enzymes and receptors in biochemical assays.

Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.

Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The binding of the peptide to its target can modulate the target’s activity, leading to various biological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels, depending on their sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The most structurally relevant comparator in the evidence is H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH (oxytocin free acid, CAS 24346-32-5) .

| Property | H-Thr-Ile-His-Cys-Lys-Trp-Arg-Glu-Lys-Pro-Leu-Met-Leu-Met-OH | H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH (Oxytocin Analogue) |

|---|---|---|

| Length | 14 residues | 9 residues |

| Disulfide Bonds | None (single Cys) | 1 (Cys¹–Cys⁶) |

| Molecular Formula | Not calculated* | C₄₃H₆₅N₁₁O₁₃S₂ |

| Molecular Weight | ~1,700–1,800 g/mol (estimated) | 1,008.2 g/mol |

| Key Residues | Lys, Arg, Glu, Trp, Met | Cys, Tyr, Gln, Asn |

| Functional Role | Unknown (speculative: signaling/metabolic) | Hormonal (e.g., uterine contraction, lactation) |

*Note: Exact molecular formula requires summing constituent amino acids and subtracting 13 H₂O molecules for peptide bonds.

Research and Commercial Availability

Biological Activity

The compound H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH, also known by its CAS number 182917-44-8, is a synthetic peptide composed of a specific sequence of amino acids. This peptide has attracted attention due to its potential biological activities, including roles in enzymatic processes, receptor interactions, and therapeutic applications.

Structure and Composition

The molecular formula for this compound is C79H130N22O18S, with a molecular weight of approximately 1,634.16 g/mol. The peptide consists of the following amino acids:

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Threonine | Thr | 1 |

| Isoleucine | Ile | 2 |

| Histidine | His | 3 |

| Cysteine | Cys | 4 |

| Lysine | Lys | 5 |

| Tryptophan | Trp | 6 |

| Arginine | Arg | 7 |

| Glutamic Acid | Glu | 8 |

| Lysine | Lys | 9 |

| Proline | Pro | 10 |

| Leucine | Leu | 11 |

| Methionine | Met | 12 |

| Leucine | Leu | 13 |

| Methionine | Met | 14 |

Enzymatic Interactions

Peptides like this compound are often used as substrates in enzymatic assays. The presence of amino acids such as arginine and lysine can enhance binding affinity to various enzymes, facilitating biochemical reactions. For instance, lysine residues are known to interact with trypsin, a key digestive enzyme, highlighting the peptide's potential role in digestive processes .

Therapeutic Applications

Research indicates that peptides with complex sequences can exhibit therapeutic properties. This compound may have applications in treating conditions such as cancer and diabetes due to its structural similarity to biologically active peptides. For example, modifications in peptide structure can enhance gut stability and bioavailability, making them suitable candidates for drug development .

Case Studies

-

Stability and Bioactivity Study :

A systematic analysis evaluated the gut stability of disulfide-rich peptides. The findings indicated that modifications in peptide sequences could significantly enhance stability against gastrointestinal degradation. This suggests that this compound could be engineered for improved therapeutic efficacy when administered orally . -

Peptide-Mediated Enzyme Inhibition :

Research has demonstrated that peptides can act as inhibitors for angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The sequence of amino acids at both termini influences inhibitory potency; thus, the unique composition of this compound may provide insights into designing new antihypertensive agents .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the primary structure of H-Thr-Ile-His-Cys-Lys-Trp-Arg-Glu-Lys-Pro-Leu-Met-Leu-Met-OH?

- Methodological Answer : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, employ tandem MS (MS/MS) with collision-induced dissociation (CID) to sequence the peptide and verify residue order. For NMR, assign chemical shifts using 2D experiments (e.g., COSY, TOCSY) to confirm backbone connectivity. Cross-validate results with Edman degradation for N-terminal sequencing .

Q. What challenges arise during solid-phase peptide synthesis (SPPS) of this compound, and how can they be addressed?

- Methodological Answer : Common issues include incomplete coupling (due to steric hindrance from residues like Trp or Arg) and oxidation of Cys/Met. Optimize by:

- Using tert-butylthiol (TBT) for Cys protection to prevent disulfide formation.

- Incorporating pseudoproline dipeptides at Leu-Met junctions to reduce aggregation.

- Employing double coupling protocols for bulky residues (e.g., Trp) with HATU/DIPEA activation. Monitor via Kaiser test or LC-MS after each coupling cycle .

Q. How can researchers assess the stability of this peptide under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the peptide in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Analyze degradation kinetics via HPLC at timed intervals (0, 24, 48, 72 hrs). Test for oxidation (Met residues) using mass spectrometry and enzymatic cleavage (e.g., trypsin digestion) to identify labile regions .

Advanced Research Questions

Q. What experimental designs are optimal for resolving conflicting reports on this peptide’s bioactivity across studies?

- Methodological Answer :

- Step 1 : Perform a systematic review to identify variables causing discrepancies (e.g., peptide purity, assay type, cell lines).

- Step 2 : Replicate key studies under standardized conditions (e.g., ≥95% peptide purity, identical buffer systems).

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity, functional assays like cAMP ELISA for receptor activation) to validate activity. Apply statistical meta-analysis to quantify heterogeneity (I² statistic) .

Q. How can in silico modeling predict the tertiary structure and target interactions of this peptide?

- Methodological Answer :

- Homology Modeling : Use SWISS-MODEL or Rosetta to generate 3D structures based on homologous peptides with solved crystal structures.

- Molecular Dynamics (MD) : Simulate peptide behavior in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER to assess conformational flexibility.

- Docking Studies : Employ AutoDock Vina or HADDOCK to predict binding modes with targets (e.g., GPCRs). Validate predictions via mutagenesis and binding assays .

Q. What strategies mitigate aggregation or misfolding during in vitro functional studies?

- Methodological Answer :

- Use detergents (e.g., CHAPS) or cyclodextrins to solubilize hydrophobic regions.

- Incorporate stabilizing mutations (e.g., Leu → Ala at aggregation-prone sites) without altering functional motifs.

- Validate folding via circular dichroism (CD) spectroscopy to confirm α-helical/β-sheet content matching predictions .

Data Analysis and Interpretation

Q. How should researchers address contradictory data on this peptide’s receptor selectivity?

- Methodological Answer :

- Confounder Analysis : Check for off-target effects using receptor knockout cell lines or siRNA silencing.

- Dose-Response Curves : Compare EC₅₀ values across studies; significant shifts may indicate assay sensitivity differences.

- Pathway Analysis : Use tools like STRING or KEGG to identify indirect signaling cascades that might explain divergent outcomes .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer :

- Fit data to nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism).

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Report effect sizes (Cohen’s d) and confidence intervals to quantify biological significance beyond p-values .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to in vivo studies involving this peptide?

- Methodological Answer :

- Follow ARRIVE 2.0 guidelines for experimental design transparency.

- Obtain IRB/IACUC approval for animal protocols, ensuring endpoints minimize suffering (e.g., tumor size limits in oncology models).

- Include sham controls and randomization to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.